molecular formula C7H6N4O2 B1398864 1-甲基-1H-吡唑并[3,4-D]嘧啶-4-羧酸 CAS No. 1095822-30-2

1-甲基-1H-吡唑并[3,4-D]嘧啶-4-羧酸

货号: B1398864
CAS 编号: 1095822-30-2
分子量: 178.15 g/mol
InChI 键: PZXHTCLSLSBBIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-30-2. It has a molecular weight of 178.15 . It is a solid substance at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold . The key starting material was obtained by treating the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid consists of a pyrazolo[3,4-D]pyrimidine core with a methyl group at the 1-position and a carboxylic acid group at the 4-position .


Physical and Chemical Properties Analysis

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 178.15 .

科学研究应用

合成和化学转化

  1. 简便合成:使用醛、芳基亚胺、羧酸和原酯(包括 1-甲基-1H-吡唑并[3,4-D]嘧啶-4-羧酸)作为桥接特定羧酰胺的两个氨基功能的一碳单元,开发了一种吡唑并[4,3-d]嘧啶的一般合成方法 (Reddy 等,2005).

  2. 药理活性化合物的中间体:4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶,各种二取代的 1-甲基-1H-吡唑并[3,4-d]嘧啶的中间体,可能具有潜在的药理活性 (Ogurtsov & Rakitin, 2021).

  3. 稠合吡啶-4-羧酸库:通过酰基丙酮酸酯和富电子氨基杂环的 Combes 型反应,然后水解,生成包括吡唑并[3,4-b]吡啶在内的库 (Volochnyuk 等,2010).

  4. 区域选择性合成:合成了 7-取代的吡唑并[1,5-a]嘧啶-3-羧酰胺,展示了由羧基功能可调节的 N-烷基化的区域选择性 (Drev 等,2014).

  5. 吡唑并[3,4-d]嘧啶中的芳基迁移:研究表明 4-酰基-1H-吡唑并[3,4-d]嘧啶中的芳基迁移到 4-芳基-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-4-羧酸,说明该化合物在化学转化中的多功能性 (Higashino 等,1983).

生物学和医学研究

  1. 腺苷受体亲和力:吡唑并[3,4-d]嘧啶,包括 1-甲基异鸟嘌呤类似物,表现出 A1 腺苷受体亲和力,展示了药理应用的潜力 (Harden 等,1991).

  2. 抗癌和辐射防护活性:具有氨基酸部分的吡唑并[3,4-d]嘧啶核心的异构结构嘌呤类似物显示出对艾氏腹水癌细胞的体外抗癌活性以及体内的辐射防护活性 (Ghorab 等,2009).

  3. 化合物库的固相合成方法:开发了一种 N-烷基-4-烷基氨基-1-芳基-1H-吡唑并[3,4-d]嘧啶-6-羧酰胺衍生物化合物库的固相合成方法,显示了该化合物在创建多样化库中的效用 (Heo & Jeon, 2017).

  4. 抗菌评价:新的 6-取代 4-氨基-吡唑并[3,4-d]嘧啶衍生物对各种致病菌表现出有希望的抗菌作用,表明具有抗菌应用的潜力 (Beyzaei 等,2017).

安全和危害

The safety information for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, H320, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation respectively .

未来方向

The future directions for the research and development of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid and its derivatives could involve further exploration of their biological activities, particularly their potential as CDK2 inhibitors . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .

生化分析

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.

Cellular Effects

The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, which is involved in the regulation of the cell cycle and apoptosis. Additionally, it affects gene expression by downregulating genes associated with cell proliferation and survival.

Molecular Mechanism

At the molecular level, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. The inhibition of CDK2 also results in the downregulation of genes involved in cell proliferation and survival, further contributing to the compound’s anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but prolonged exposure can lead to the development of resistance in some cell lines . This resistance is often associated with changes in the expression of genes involved in drug metabolism and efflux.

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anticancer effects while minimizing toxicity.

Metabolic Pathways

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion via the kidneys. The compound’s metabolites have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . In particular, the compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its biological activity .

属性

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHTCLSLSBBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 3
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 5
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 6
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。